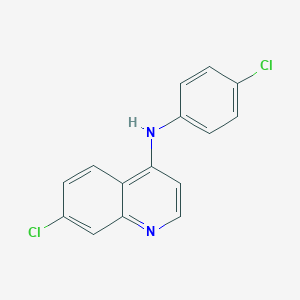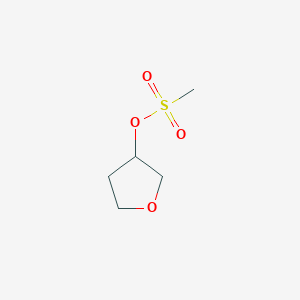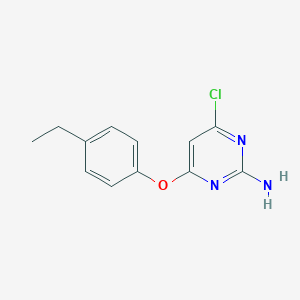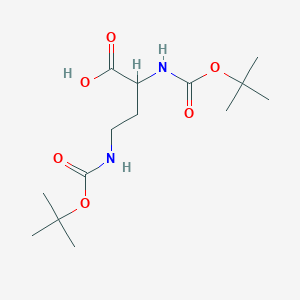
7-chloro-N-(4-chlorophenyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(4-chlorophenyl)quinolin-4-amine, also known as CQ, is a synthetic compound that belongs to the class of quinoline-based drugs. It was first synthesized in the 1930s and has been used for various purposes, including as an antimalarial drug. In recent years, CQ has gained attention for its potential use in cancer treatment due to its ability to inhibit autophagy, a process that plays a crucial role in cancer cell survival.
作用機序
Autophagy is a cellular process that involves the degradation and recycling of damaged or unnecessary cellular components. Cancer cells rely on autophagy to survive under conditions of stress, such as nutrient deprivation or chemotherapy. 7-chloro-N-(4-chlorophenyl)quinolin-4-amine inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, which prevents the degradation of cellular components and leads to the accumulation of toxic substances within the cancer cells.
生化学的および生理学的効果
7-chloro-N-(4-chlorophenyl)quinolin-4-amine has been shown to have various biochemical and physiological effects, including inhibition of autophagy, induction of apoptosis (programmed cell death), and inhibition of tumor growth. In addition, 7-chloro-N-(4-chlorophenyl)quinolin-4-amine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
実験室実験の利点と制限
One of the advantages of using 7-chloro-N-(4-chlorophenyl)quinolin-4-amine in lab experiments is its well-established safety profile, as it has been used for many years as an antimalarial drug. In addition, 7-chloro-N-(4-chlorophenyl)quinolin-4-amine is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 7-chloro-N-(4-chlorophenyl)quinolin-4-amine in lab experiments is its potential for off-target effects, as it can interact with various cellular pathways other than autophagy.
将来の方向性
There are several potential future directions for research on 7-chloro-N-(4-chlorophenyl)quinolin-4-amine. One area of interest is the development of more potent and selective inhibitors of autophagy, which could be used in combination with 7-chloro-N-(4-chlorophenyl)quinolin-4-amine to enhance its anticancer effects. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 7-chloro-N-(4-chlorophenyl)quinolin-4-amine treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 7-chloro-N-(4-chlorophenyl)quinolin-4-amine in cancer patients.
合成法
The synthesis of 7-chloro-N-(4-chlorophenyl)quinolin-4-amine involves several steps, including the condensation of 4-chloroaniline with 2-chloroacetamide to form 7-chloro-4-aminoquinoline. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to yield 7-chloro-N-(4-chlorophenyl)quinolin-4-amine.
科学的研究の応用
7-chloro-N-(4-chlorophenyl)quinolin-4-amine has been extensively studied for its antimalarial properties, and it is still used in some parts of the world for this purpose. However, recent research has focused on its potential as an anticancer agent. Studies have shown that 7-chloro-N-(4-chlorophenyl)quinolin-4-amine can inhibit autophagy in cancer cells, leading to their death. This mechanism of action has been studied in various types of cancer, including breast, lung, and pancreatic cancer.
特性
CAS番号 |
5431-39-0 |
|---|---|
製品名 |
7-chloro-N-(4-chlorophenyl)quinolin-4-amine |
分子式 |
C15H10Cl2N2 |
分子量 |
289.2 g/mol |
IUPAC名 |
7-chloro-N-(4-chlorophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H10Cl2N2/c16-10-1-4-12(5-2-10)19-14-7-8-18-15-9-11(17)3-6-13(14)15/h1-9H,(H,18,19) |
InChIキー |
INDMTPBIQLWRLM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)Cl |
その他のCAS番号 |
5431-39-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)